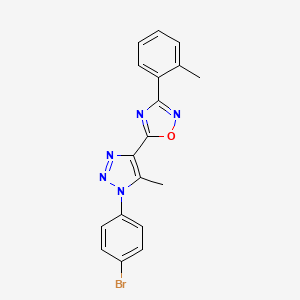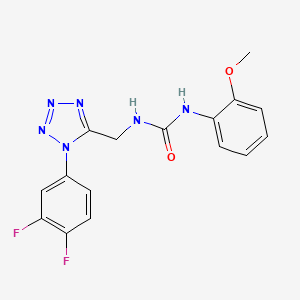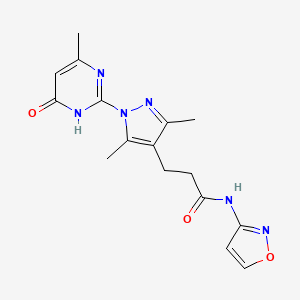
2-Cyclobutylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organo- and Hydrogelators
Cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, related to 2-cyclobutylaniline hydrochloride, have been studied for their ability to form organo- and hydrogels in various solvents. These compounds show potential in creating robust thermoreversible hydrogels, which could have applications in materials science and bioengineering (Xie, Zhang, Ye, & Feng, 2009).
Antiviral Potency
Pyrimidine derivatives, including some that utilize cyclobutyl groups, demonstrate improved antiviral potency against both Type A and B influenza viruses. These compounds may have topical applications for influenza virus infection treatment (Hisaki, Imabori, Azuma, Suzutani, Iwakura, Ohta, Kawanishi, Ichigobara, Node, Nishide, Yoshida, & Ogasawara, 1999).
Palladium Extraction
N-n-Octylaniline, a compound related to 2-cyclobutylaniline hydrochloride, has been used in the extractive separation of palladium(II) from hydrochloric acid medium, indicating potential applications in metal recovery and purification processes (Lokhande, Anuse, & Chavan, 1998).
Fluorescence Turn-on Signaling
Oxidative cyclization of azoanilines into fluorescent benzotriazoles, with the introduction of multiple electron-donating amino groups, can be triggered by copper(II) ions. This reaction, which shows enhanced green emission, could have applications in chemical sensing and detection (Jo, Lee, Liu, Olasz, Chen, & Lee, 2012).
Photoredox Catalysis
Cyclobutylanilines can undergo intermolecular [4+2] annulation with alkynes under visible-light photocatalysis. This process, which creates a variety of amine-substituted cyclohexenes, has potential in synthetic organic chemistry (Wang & Zheng, 2015).
Radiation Treatment of Wastewater
Ionizing radiation has been used to effectively degrade chloroaniline, a pollutant related to 2-cyclobutylaniline hydrochloride, in chemical wastewater. This suggests potential applications in advanced wastewater treatment and environmental remediation (Wang & Wang, 2021).
Safety and Hazards
The safety information for 2-Cyclobutylaniline hydrochloride includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and others .
Zukünftige Richtungen
While specific future directions for 2-Cyclobutylaniline hydrochloride are not available, it’s worth noting that advancements in chemical theory and computation continue to provide new insights into complex chemical phenomena . This ongoing research could potentially lead to new applications and synthesis methods for compounds like 2-Cyclobutylaniline hydrochloride.
Eigenschaften
IUPAC Name |
2-cyclobutylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-7-2-1-6-9(10)8-4-3-5-8;/h1-2,6-8H,3-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRDFTVAQVZAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylaniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-fluorophenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2593770.png)
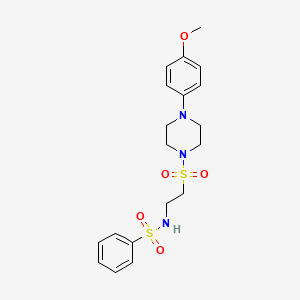

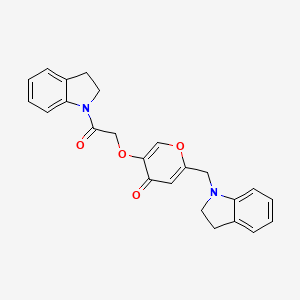
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2593776.png)


![6,8-Dibromoimidazo[1,5-a]pyridine](/img/structure/B2593780.png)
![(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593782.png)
